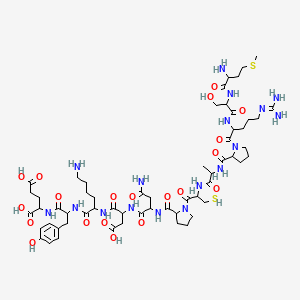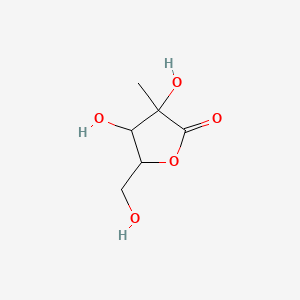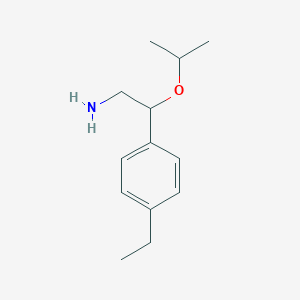
N-L-Alanyl-L-glutamic Acid Bis(1,1-dimethylethyl) Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le Bis(1,1-diméthyléthyl) ester d'acide N-L-alanyl-L-glutamique est un composé chimique appartenant à la classe des dérivés d'acides aminés. Il se caractérise par la présence d'un groupe alanyl et d'un groupement acide glutamique, tous deux estérifiés avec des groupes tert-butyle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du Bis(1,1-diméthyléthyl) ester d'acide N-L-alanyl-L-glutamique implique généralement l'estérification de la N-L-alanine et de l'acide L-glutamique avec du chloroformiate de tert-butyle. La réaction est réalisée en milieu basique pour faciliter la formation des liaisons ester. Les étapes générales sont les suivantes :
Estérification : La N-L-alanine et l'acide L-glutamique sont mis à réagir avec du chloroformiate de tert-butyle en présence d'une base telle que la triéthylamine.
Condensation : Les esters résultants sont ensuite condensés en milieu alcalin pour former le Bis(1,1-diméthyléthyl) ester d'acide N-L-alanyl-L-glutamique.
Méthodes de production industrielle
En milieu industriel, la production du Bis(1,1-diméthyléthyl) ester d'acide N-L-alanyl-L-glutamique peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le Bis(1,1-diméthyléthyl) ester d'acide N-L-alanyl-L-glutamique peut subir diverses réactions chimiques, notamment :
Hydrolyse : Les liaisons ester peuvent être hydrolysées en milieu acide ou basique pour donner les acides carboxyliques correspondants.
Oxydation : Le composé peut être oxydé pour former différents produits d'oxydation, en fonction des réactifs et des conditions utilisés.
Substitution : Les groupes tert-butyle peuvent être substitués par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Hydrolyse : Conditions acides ou basiques, telles que l'acide chlorhydrique ou l'hydroxyde de sodium.
Oxydation : Agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Substitution : Nucléophiles tels que les amines ou les alcools.
Principaux produits formés
Hydrolyse : L-alanine et acide L-glutamique.
Oxydation : Divers produits d'oxydation en fonction des conditions spécifiques.
Substitution : Composés avec des groupes fonctionnels substitués remplaçant les groupes tert-butyle.
Applications de la recherche scientifique
Le Bis(1,1-diméthyléthyl) ester d'acide N-L-alanyl-L-glutamique a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse de peptides et d'autres molécules complexes.
Biologie : Étudié pour son rôle potentiel dans les voies biochimiques et les interactions avec les enzymes.
Médecine : Investigué pour ses propriétés thérapeutiques potentielles et comme précurseur dans la synthèse de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés
Mécanisme d'action
Le mécanisme d'action du Bis(1,1-diméthyléthyl) ester d'acide N-L-alanyl-L-glutamique implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir comme un substrat pour les enzymes impliquées dans la synthèse et la modification des peptides. Il peut également interagir avec des récepteurs ou d'autres protéines, influençant divers processus biochimiques.
Applications De Recherche Scientifique
N-L-Alanyl-L-glutamic Acid Bis(1,1-dimethylethyl) Ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of N-L-Alanyl-L-glutamic Acid Bis(1,1-dimethylethyl) Ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in peptide synthesis and modification. It may also interact with receptors or other proteins, influencing various biochemical processes.
Comparaison Avec Des Composés Similaires
Composés similaires
- Bis(benzyle) ester d'acide N-L-alanyl-L-glutamique
- L-Alanyl-L-glutamine
- Acide N-(β-d-désoxyfructos-1-yl)-L-glutamique
Unicité
Le Bis(1,1-diméthyléthyl) ester d'acide N-L-alanyl-L-glutamique est unique en raison de son estérification spécifique avec des groupes tert-butyle, ce qui peut influencer sa stabilité chimique et sa réactivité. Cela le distingue d'autres composés similaires qui peuvent avoir des groupes ester ou des modifications fonctionnelles différentes .
Propriétés
Formule moléculaire |
C16H30N2O5 |
|---|---|
Poids moléculaire |
330.42 g/mol |
Nom IUPAC |
ditert-butyl 2-(2-aminopropanoylamino)pentanedioate |
InChI |
InChI=1S/C16H30N2O5/c1-10(17)13(20)18-11(14(21)23-16(5,6)7)8-9-12(19)22-15(2,3)4/h10-11H,8-9,17H2,1-7H3,(H,18,20) |
Clé InChI |
ASHMKWFZVCYOSU-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NC(CCC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(2-acetamido-3-phenylpropanoyl)amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12108314.png)






![Benzyl 2-[[2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetyl]amino]acetate](/img/structure/B12108346.png)
![3-(4-Isopropylphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12108353.png)

![1-Piperidineethanol, 2-methyl-alpha-[(methylamino)methyl]-](/img/structure/B12108364.png)
